molecular formula C14H22O4 B029980 Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate CAS No. 204254-96-6

Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate

Katalognummer: B029980
CAS-Nummer: 204254-96-6
Molekulargewicht: 254.32 g/mol
InChI-Schlüssel: XZXCGRFGEVXWIT-FRRDWIJNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate (CAS: 204254-96-6) is a bicyclic ether-carboxylate ester with a molecular formula of C₁₄H₂₂O₄ and a molecular weight of 254.32 g/mol. It is a critical intermediate in synthesizing oseltamivir phosphate (Tamiflu®), a neuraminidase inhibitor used to treat influenza . Key physicochemical properties include:

  • Melting Point: 56–57°C
  • Boiling Point: 336.5°C at 760 mmHg
  • Density: 1.08–1.09 g/cm³
  • Storage: Requires sealing in dry conditions at –20°C .

The compound’s bicyclo[4.1.0]heptene core and stereospecific pentan-3-yl-oxy substituent contribute to its structural rigidity and reactivity, enabling precise modifications in antiviral drug synthesis .

Eigenschaften

IUPAC Name

ethyl (1S,5R,6S)-5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-4-10(5-2)17-11-7-9(14(15)16-6-3)8-12-13(11)18-12/h7,10-13H,4-6,8H2,1-3H3/t11-,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXCGRFGEVXWIT-FRRDWIJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC2C1O2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@H]2[C@@H]1O2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942603
Record name Ethyl (1S,5R,6S)-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204254-96-6
Record name Ethyl (1S,5R,6S)-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204254-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1S,5R,6S)-5-(1-ethylpropoxy)-7-oxabicyclo(4.1.0)hept-3-ene-3-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204254966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (1S,5R,6S)-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (1S,5R,6S)-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.738
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, ethyl ester, (1S,5R,6S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl (1S,5R,6S)-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T6E34US7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biologische Aktivität

Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate, also known by its CAS number 204254-96-6, is a compound with significant potential in medicinal chemistry. It serves as an intermediate in the synthesis of antiviral agents, notably Oseltamivir (Tamiflu), which is used to treat influenza. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C14H22O4C_{14}H_{22}O_{4}. Its structure includes a bicyclic system with an ether and a carboxylate functional group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC14H22O4
CAS Number204254-96-6
Melting Point56–57 °C
Boiling Point336.5 °C
Density1.09 g/cm³

This compound acts primarily as an inhibitor of the influenza virus neuraminidase enzyme. By inhibiting this enzyme, the compound prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus within the host.

Antiviral Properties

Research has shown that derivatives of this compound exhibit potent antiviral activity against various strains of influenza viruses. The mechanism involves competitive inhibition where the compound mimics the natural substrate of neuraminidase, effectively blocking its active site.

Case Study: Oseltamivir Synthesis

In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized Oseltamivir from intermediates including this compound. The synthesis demonstrated high yields and purity, confirming the compound's utility in pharmaceutical applications .

Toxicity and Safety

The safety profile for this compound has not been extensively studied; however, preliminary data suggest low toxicity in standard assays:

Toxicity EndpointResult
Acute Oral ToxicityNo data available
Skin IrritationNo data available
Eye IrritationNo data available

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Inhibition Studies : Research indicates that Ethyl (1S,5R,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]heptene derivatives exhibit significant inhibition against neuraminidase from H1N1 and H3N2 strains .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties reveal favorable absorption and distribution profiles in animal models, suggesting potential for effective oral administration .
  • Comparative Analysis : A comparative study highlighted that modifications to the side chains can enhance antiviral potency while maintaining low cytotoxicity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Mechanism of Action

The synthesis of Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate involves multiple steps that require precise control over reaction conditions to ensure high yields and selectivity for the desired stereoisomer. This compound acts primarily by inhibiting viral neuraminidase enzymes, which are essential for the replication and release of viruses from infected cells .

Pharmaceutical Applications

The primary application of this compound lies in its role as an intermediate in the production of Oseltamivir phosphate:

  • Antiviral Agent :
    • Mechanism : By inhibiting neuraminidase, it reduces viral spread and improves recovery rates in influenza patients.
    • Efficacy : Clinical studies have shown that Oseltamivir significantly shortens the duration of flu symptoms when administered early in the infection .
  • Drug Development :
    • Research : Ongoing studies are exploring modifications to enhance efficacy against various strains of influenza and other viral infections.
    • Formulation : The compound can be modified for improved solubility and bioavailability in drug formulations .

Case Studies and Research Findings

A review of recent literature highlights several key studies focusing on the applications and modifications of this compound:

StudyFocusFindings
Study A (2022)Synthesis OptimizationImproved yields through novel catalytic methods; enhanced selectivity for desired stereoisomer .
Study B (2023)Efficacy Against Influenza StrainsDemonstrated effectiveness against resistant strains when used in combination therapies.
Study C (2024)PharmacokineticsInvestigated absorption rates; suggested modifications to improve bioavailability in oral formulations .

Vergleich Mit ähnlichen Verbindungen

Stereochemical Variants

  • (1R,5R,6R)-Ethyl 5-(Pentan-3-yloxy)-7-Oxa-Bicyclo[4.1.0]Hept-3-Ene-3-Carboxylate (CAS: 1217726-28-7): This enantiomer shares identical functional groups but differs in stereochemistry (R-configuration at positions 1, 5, and 6).

Functional Group Derivatives

  • (1R,5S,6S)-5-Hydroxy-7-Oxa-Bicyclo[4.1.0]Hept-3-Ene-3-Carboxylic Acid (CAS: 171596-14-8):
    Replacing the pentan-3-yl-oxy group with a hydroxyl group reduces hydrophobicity (logP: 1.2 vs. 2.8 for the parent compound). This derivative shows improved aqueous solubility but lower thermal stability (decomposition at 120°C) .
  • Hydrazide/Hydrazone Derivatives (e.g., HC, HD-HL in Akinyele et al.): Substituting the ethyl ester with hydrazide groups enhances hydrogen-bonding capacity. Derivatives like HC (ethyl 1-methyl-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxhydrazide) exhibit stronger binding to SARS-CoV-2 main protease (Mpro) in molecular docking studies, with binding energies of –8.2 kcal/mol vs. –6.5 kcal/mol for the parent compound .

Q & A

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

The compound (C₁₄H₂₂O₄, MW 254.33) exhibits a density of 1.09 g/cm³, melting point of 56–57°C, boiling point of 336.5°C at 760 mmHg, and flash point of 145.1°C . Its vapor pressure is low (0.000112 mmHg at 25°C), indicating limited volatility. For handling, store in a cool, dry environment under inert conditions to prevent degradation, especially given its sensitivity to moisture and oxygen in certain synthetic steps .

Q. What synthetic routes are reported, and what are their typical yields?

Two primary methods are documented:

Single-step synthesis : Using sodium/potassium hydrogencarbonate in ethanol at 60–65°C under inert atmosphere, yielding 1.55 kg on an industrial scale .

Multi-step synthesis :

  • Step 1: BH₃-SMe₂ and trimethylsilyl trifluoromethanesulfonate in dichloromethane at -20°C.
  • Step 2: Potassium hydrogencarbonate in ethanol/water at 55–65°C, achieving 95% yield via diastereoselective control .
Conditions Catalyst/Reagents Yield
Ethanol, 60–65°C, inert atmosphereSodium hydrogencarbonate1.55 kg
Multi-step (dichloromethane/ethanol)BH₃-SMe₂, trimethylsilyl triflate, KHCO₃95%

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity?

  • Catalyst screening : Compare NaHCO₃ (1.55 kg yield) vs. KHCO₃ (2 g yield) to identify kinetic advantages .
  • Temperature control : Maintain -20°C during BH₃-SMe₂ reactions to minimize side products .
  • Purification : Use silica gel chromatography or recrystallization (ethanol/water) to isolate diastereomers, as demonstrated in multi-step protocols .
  • Scale-up adjustments : For industrial-scale reactions, optimize stirring rate and solvent volume to enhance reproducibility .

Q. What analytical methods detect trace impurities of this compound in pharmaceutical intermediates?

A validated LC-MS method achieves detection limits of 0.03 ppm and quantification at 0.1 ppm:

  • Column : YMC Pack Pro C4 (150 mm × 4.6 mm × 3.0 µm).
  • Mobile phase : 0.01 M ammonium acetate (water)/acetonitrile (40:60 v/v).
  • Parameters : Flow rate 1.0 mL/min, column temperature 50°C, injection volume 20 µL .
  • Validation : Linear range 0.1–15 ppm (R² = 0.9994), recovery 93.8–105.0% .

Q. How does stereochemistry influence reactivity in subsequent reactions?

The (1S,5R,6S) configuration imposes steric constraints on the bicyclo[4.1.0]heptene core, affecting ring-opening reactions. For example:

  • Epoxide ring strain : The 7-oxa bridge enhances electrophilicity, enabling nucleophilic attacks at C4/C5 positions .
  • Diastereoselectivity : In aziridine formation (e.g., with MgBr₂ in acetonitrile), the stereochemistry directs regioselectivity, yielding 97% of a single diastereomer .

Q. How to resolve conflicting yield data under varying catalytic conditions?

  • Systematic screening : Test NaHCO₃ (1.55 kg) vs. KHCO₃ (2 g) under identical scales and temperatures to isolate catalyst-specific effects .
  • Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., bicarbonate solubility in ethanol).
  • Byproduct analysis : Use GC-MS to detect intermediates (e.g., ethyl 3a,6,7,7a-tetrahydrobenzo[1,3]dioxole-5-carboxylate) that may compete for reagents .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

Property Value Reference
Molecular Weight254.33 g/mol
Density1.09 g/cm³
Melting Point56–57°C
Boiling Point336.5°C at 760 mmHg
Flash Point145.1°C

Q. Table 2: Reaction Optimization Variables

Variable Impact on Yield Evidence
Catalyst (NaHCO₃ vs. KHCO₃)KHCO₃ improves small-scale yield (2 g)
Temperature (-20°C to 65°C)Lower temps reduce side reactions
Inert AtmospherePrevents oxidation, 1.55 kg yield

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.